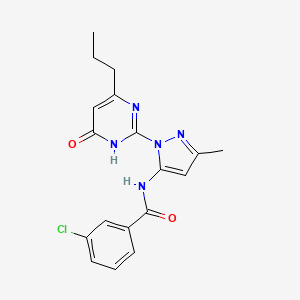
3-chloro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-chloro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-benzoyl chloride with 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazole. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts to enhance yield and purity. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.
Antimicrobial Activity
Preliminary studies have shown that This compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.18 ± 0.06 µg/mL |
| Staphylococcus aureus | 0.25 ± 0.05 µg/mL |
| Candida albicans | 0.30 ± 0.07 µg/mL |
These results indicate that the compound has strong potential as an antimicrobial agent, particularly against pathogenic bacteria and fungi .
Insecticidal Activity
In addition to its antimicrobial effects, the compound has shown promising insecticidal activity against agricultural pests. A study reported that at a concentration of 500 mg/L, it exhibited significant lethal activity against various insect species, including Mythimna separate and Helicoverpa armigera. The compound demonstrated a mortality rate of up to 70% in these assays .
Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence of the chloro group and the specific arrangement of the pyrazole and dihydropyrimidine moieties are critical for enhancing biological activity. Modifications in these regions can lead to variations in potency and selectivity against different microbial strains .
Case Studies
Case Study 1: Antibacterial Efficacy
A detailed investigation into the antibacterial properties revealed that derivatives of this compound with additional electron-withdrawing groups exhibited enhanced activity against E. coli. The study concluded that structural modifications could optimize efficacy while minimizing toxicity .
Case Study 2: Insecticidal Applications
Research focusing on agricultural applications demonstrated that formulations containing this compound significantly reduced pest populations in controlled environments. The findings support its potential use as a biopesticide in sustainable agriculture .
Propriétés
IUPAC Name |
3-chloro-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-3-5-14-10-16(25)22-18(20-14)24-15(8-11(2)23-24)21-17(26)12-6-4-7-13(19)9-12/h4,6-10H,3,5H2,1-2H3,(H,21,26)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFODZUKXZUYMJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














